molecular formula C23H23ClN2O5 B11316178 6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11316178
M. Wt: 442.9 g/mol
InChI Key: XTJJKIHQFJVYOD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromene compounds .

Scientific Research Applications

6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

6-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O5/c1-29-17-5-2-15(3-6-17)19(26-8-10-30-11-9-26)14-25-23(28)22-13-20(27)18-12-16(24)4-7-21(18)31-22/h2-7,12-13,19H,8-11,14H2,1H3,(H,25,28)

InChI Key

XTJJKIHQFJVYOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCOCC4

Origin of Product

United States

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